5-Methylene-2-heptanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-methylideneheptan-2-one |
InChI |
InChI=1S/C8H14O/c1-4-7(2)5-6-8(3)9/h2,4-6H2,1,3H3 |
InChI Key |
CCHYTSNOZNKRNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Catalytic Strategies for Methyl Substituted Heptanones
Convergent Approaches to Ketone Core Structures
Convergent synthesis, a strategy that involves the separate preparation of fragments of a target molecule followed by their assembly, offers an efficient route to complex structures like 5-methyl-2-heptanone (B97569). This section explores several key convergent methodologies.
Acetoacetic Ester Synthesis Routes to 5-Methyl-2-heptanone
The acetoacetic ester synthesis is a versatile and classical method for preparing methyl ketones. chemicalnote.comlibretexts.org This pathway utilizes the acidic nature of the α-hydrogens of ethyl acetoacetate (B1235776), which can be deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. chemicalnote.comuomustansiriyah.edu.iq This nucleophilic enolate can then react with an appropriate alkyl halide in an SN2 reaction to form an alkylacetoacetic ester. chemicalnote.comlibretexts.org
For the synthesis of 5-methyl-2-heptanone, the required alkyl halide is 1-bromo-2-methylpentane. chegg.comchegg.comchegg.com The subsequent steps involve the hydrolysis of the ester group, typically with aqueous base, followed by acidification and gentle heating to promote decarboxylation of the resulting β-keto acid, yielding the target ketone. chemicalnote.comuomustansiriyah.edu.iq
General Steps of Acetoacetic Ester Synthesis: chemicalnote.com
Deprotonation: Treatment of ethyl acetoacetate with a strong base (e.g., sodium ethoxide) to form the enolate.
Alkylation: Reaction of the enolate with an alkyl halide (e.g., 1-bromo-2-methylpentane).
Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating to yield the final ketone.
It is also possible to perform a second alkylation on the monoalkylacetoacetic ester, which still possesses an acidic α-hydrogen, to produce a dialkylacetoacetic ester. uomustansiriyah.edu.iq
Aldol (B89426) Condensation and Cross-Condensation Pathways to Heptanone Derivatives
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be employed to build larger molecules from smaller carbonyl-containing compounds. libretexts.org When the condensation occurs between two different carbonyl compounds, it is termed a crossed or mixed aldol condensation. libretexts.org These reactions can be complex, often yielding a mixture of products unless specific conditions are met. libretexts.orgnih.gov A key strategy to control the outcome is to use a reactant that lacks α-hydrogens, which can therefore only act as an acceptor. libretexts.org
The synthesis of heptanone derivatives can be achieved through such pathways. For instance, the cross-aldol condensation of isovaleraldehyde (B47997) and acetone (B3395972) can lead to the formation of 6-methyl-3-hepten-2-one, which can then be hydrogenated to 6-methyl-2-heptanone. google.comgoogle.com Another example is the conversion of methyl ethyl ketone (MEK) to 5-methyl-3-heptanone using a multifunctional catalyst that facilitates both aldol condensation and hydrogenation. mdpi.comresearchgate.net This process involves the formation of a β-hydroxy ketone, which then dehydrates to an α,β-unsaturated ketone, followed by hydrogenation. mdpi.comresearchgate.net
The Claisen-Schmidt reaction, a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde lacking α-hydrogens, further illustrates the utility of this reaction class. libretexts.org
Chemo- and Regioselective Hydrogenation of Unsaturated Ketones
The selective hydrogenation of α,β-unsaturated ketones is a critical transformation in organic synthesis, allowing for the targeted reduction of either the carbon-carbon double bond or the carbonyl group. researchgate.netnih.gov Achieving high chemo- and regioselectivity is paramount to obtaining the desired saturated ketone or allylic alcohol.
A variety of catalytic systems have been developed for the reduction of methyl heptenone and other unsaturated ketones. The choice of catalyst and reaction conditions dictates the outcome of the hydrogenation.
Palladium-based catalysts , such as palladium on carbon (Pd/C), are highly active for the hydrogenation of the C=C double bond, leading to the formation of the saturated ketone. researchgate.net For example, 6-methyl-5-hepten-2-one (B42903) can be hydrogenated to 6-methyl-2-heptanone in the presence of a palladium catalyst. diva-portal.org
Platinum-based catalysts , like platinum on alumina (B75360) (Pt-Al₂O₃), are also effective hydrogenation catalysts. mdpi.com In the hydrodeoxygenation of 5-methyl-3-heptanone, a Pt-Al₂O₃ catalyst favored the formation of the corresponding alkane, 3-methylheptane, indicating its high activity for both C=O and C=C bond hydrogenation. mdpi.com
Ruthenium-based catalysts have also been explored. While effective for hydrogenating unsaturated aldehydes to unsaturated alcohols, they are less selective for the hydrogenation of unsaturated ketones. researchgate.net
Manganese(I) pincer complexes have shown promise for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones, leaving the carbonyl group intact. nih.gov
Rhodium catalysts , such as [Rh(cod)Cl]₂, have been used in transfer hydrogenation reactions. rsc.org Interestingly, the use of ionic liquids as the solvent can influence the chemoselectivity, favoring the reduction of the C=C bond. rsc.org
A study on the hydrogenation of 6-methyl-5-hepten-2-one (sulcatone) found that doping a nano-nickel catalyst with palladium significantly enhanced its activity while maintaining 100% selectivity towards the formation of 6-methyl-2-heptanone through the saturation of the C=C bond. diva-portal.org
Understanding the mechanism of hydrogenation on solid catalysts is crucial for optimizing catalyst design and reaction conditions. The process generally involves the activation of hydrogen on the metal surface and its subsequent transfer to the adsorbed unsaturated ketone.
For ruthenium(II) complexes used in transfer hydrogenation, mechanistic studies using in situ NMR spectroscopy have suggested an inner-sphere monohydride mechanism. rsc.org This involves the dissociation of a ligand to create a vacant coordination site for the ketone to bind. rsc.org Density functional theory (DFT) calculations on the hydrogenation of α,β-unsaturated ketones over platinum and ruthenium surfaces indicate that the selectivity is controlled by the higher activation barrier for hydrogenating the C=O bond compared to the C=C bond. researchgate.net
In the case of transfer hydrogenation catalyzed by trans-dihydrido(diamine)ruthenium(II) complexes, both experimental and theoretical studies suggest that the turnover-limiting step is the intramolecular heterolytic splitting of dihydrogen across the polar Ru-N bond of the corresponding amido complex. acs.org The transfer of hydride and a proton to the ketone is a subsequent, faster step. acs.org
For the hydrogenation of 6-methyl-5-hepten-2-one over a palladium-doped nickel catalyst, kinetic isotopic studies and DFT calculations indicated that hydrogen activation is the rate-limiting step. diva-portal.org
Emerging Synthetic Techniques and Sustainable Production
The development of more sustainable and environmentally friendly methods for chemical synthesis is a major focus of modern chemistry. This includes the use of renewable feedstocks and the design of more efficient catalytic processes.
One emerging area is the use of biocatalysts. For example, the volatile organic compound 5-methyl-2-heptanone has been identified as being produced by the bacterium Bacillus subtilis. researchgate.net While not yet a commercial production method, this highlights the potential for biosynthetic routes to valuable ketones.
In terms of sustainable catalysis, there is a push towards using earth-abundant and non-toxic metals. Metal-free catalytic systems, such as those employing frustrated Lewis pairs like B(C₆F₅)₃, are also being investigated for transfer hydrogenation reactions. nih.gov
The development of one-pot or one-step processes, where multiple reaction steps are carried out in a single reactor, represents another strategy for improving sustainability by reducing waste and energy consumption. A patented method describes a one-pot synthesis of methyl heptanone from isovaleraldehyde and acetone using a dual catalyst system (triethylamine and palladium on carbon) for both the aldol condensation and hydrogenation steps. patsnap.com
Furthermore, the use of biomass-derived starting materials is a key aspect of sustainable production. For example, 2-pentanone and 2-heptanone (B89624) can be produced from molecules derived from the fermentation of biomass. escholarship.org These ketones can then be used as building blocks for larger molecules, such as components of aviation fuel, through catalytic condensation reactions. escholarship.org
Biomass-Derived Feedstocks for Heptanone Synthesis
The transition from petrochemical feedstocks to renewable, biomass-derived sources is a cornerstone of green chemistry. Lignocellulosic biomass, which is abundant and not in competition with food sources, represents a particularly promising starting material for the production of chemicals and fuels. osti.gov Various strategies have been developed to convert biomass into platform molecules that can be further upgraded to valuable ketones like methyl-substituted heptanones.
One successful approach involves the metabolic engineering of microorganisms. Researchers have engineered pathways in Escherichia coli to produce medium-chain methyl ketones, such as 2-heptanone, from renewable resources like lignocellulosic biomass. osti.govresearchgate.net This biomanufacturing process leverages the cell's fatty acid biosynthesis and β-oxidation pathways. By introducing specific thioesterases and blocking certain steps in the β-oxidation cycle, the metabolic flux can be directed towards the synthesis of β-ketoacyl-CoAs, which are then converted by a methyl ketone synthase to the desired methyl ketone. researchgate.net For instance, 2-heptanone is synthesized from octanoic acid, which undergoes several β-oxidation steps to form a β-ketoacid intermediate that is subsequently decarboxylated. researchgate.net Using this method in fed-batch fermentation with glycerol (B35011) as a carbon source, a titer of 3.34 g/L of methyl ketones, primarily 2-heptanone, has been achieved. osti.gov
Another pathway starts with 2,3-butanediol (B46004) (2,3-BDO), a chemical that can be produced in high yields from biomass-derived sugars. mdpi.com The 2,3-BDO is first dehydrated to produce methyl ethyl ketone (MEK). Subsequent aldol condensation and hydrogenation reactions convert MEK into a C8 ketone intermediate, 5-methyl-3-heptanone. mdpi.com This C8 ketone can then be further processed, for example, through hydrodeoxygenation over a bifunctional catalyst like platinum on alumina (Pt/Al₂O₃), to produce a mixture of C8 alkenes and alkanes suitable for use as fuel. mdpi.com
The aldol condensation of smaller, biomass-derived molecules is a key strategy for building larger carbon skeletons. scirp.org Platform molecules such as furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), which are derived from the dehydration of pentose (B10789219) and hexose (B10828440) sugars respectively, can be condensed with ketones like acetone to create larger intermediates. scirp.orgrsc.org These intermediates can then undergo a series of catalytic hydrogenation and ring-opening reactions to yield a variety of linear and branched alkanes and ketones. rsc.org
Table 1: Synthesis of Methyl-Substituted Heptanones from Biomass-Derived Feedstocks
| Product Ketone | Biomass Feedstock/Precursor | Catalytic Strategy / Method | Key Findings |
| 2-Heptanone | Lignocellulosic Biomass (e.g., Glycerol) | Metabolic engineering of E. coli | Achieved 3.34 g/L methyl ketone titer in fed-batch fermentation. osti.gov |
| 5-Methyl-3-heptanone | Biomass-derived Sugars | Biochemical conversion to 2,3-butanediol, catalytic dehydration to MEK, followed by aldol condensation/hydrogenation. | Demonstrates a pathway from sugars to a C8 ketone intermediate for fuels. mdpi.com |
| 2-Pentanone / 2-Heptanone | Lignocellulosic Biomass | Alkylation of products from ABE (acetone, 1-butanol (B46404), ethanol) fermentation. | High selectivity (>90%) for methyl ketone production is possible. scispace.com |
| Methyl Ketones | Furfural / 5-Hydroxymethylfurfural (HMF) | Aldol condensation with acetone followed by hydrogenation and hydrodeoxygenation. | A versatile route to produce high molecular weight chemicals from furanic platform molecules. scirp.orgrsc.org |
Stereoselective Synthesis of Chiral Methyl Heptanones
Many methyl-substituted heptanones possess chiral centers, and their biological activity is often highly dependent on their stereochemistry. researchgate.net Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure or enriched methyl heptanones is of great importance, particularly for applications in pheromone synthesis and as chiral building blocks. msu.edu
A powerful strategy for asymmetric synthesis is the use of chiral auxiliaries. The SAMP/RAMP hydrazone method is a well-established technique for the enantioselective alkylation of ketones. researchgate.net For example, all four stereoisomers of 4-methyl-3-heptanol (B77350) were synthesized starting with the preparation of enantiomerically pure (R)- and (S)-4-methyl-3-heptanone. researchgate.net This key step was accomplished using the corresponding (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) chiral auxiliaries to direct the asymmetric alkylation of a hydrazone derived from 3-pentanone. researchgate.net This method provides access to the chiral ketones in high enantiomeric excess. researchgate.net
Biocatalysis offers a green and highly selective alternative for producing chiral compounds. The synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone, a pheromone component for several weevil species, has been achieved using whole-cell biocatalysts. researchgate.netanu.edu.au In this multi-step synthesis, an initial aldol addition creates a mixture of syn and anti diastereomers. These isomers are then resolved using biocatalytic transformations. For instance, the selective hydrolysis of the acetate (B1210297) ester of (4R,5R)-5-hydroxy-4-methyl-3-heptanone was achieved using whole tissue of carrot (Daucus carota), while the regio- and enantioselective reduction of a diketone precursor to give the (4S,5S) isomer was performed with whole tissue of oyster mushrooms (Pleurotus ostreatus). anu.edu.au These methods, often combined with lipase-mediated transesterification, allow for the preparation of all possible stereoisomers in good enantiomeric and diastereomeric purity from common achiral starting materials. anu.edu.au
Aldol reactions using chiral amides derived from pseudoephedrine also provide an effective route to stereochemically defined α-methyl-β-hydroxy ketones. capes.gov.br The reaction of a propionamide (B166681) enolate derived from (S,S)-(+)-pseudoephedrine with an aldehyde can yield a single diastereomer of the corresponding α-methyl-β-hydroxy amide, which can then be converted into the desired chiral ketone. capes.gov.br This approach allows for high levels of stereocontrol, enabling the synthesis of either syn or anti diol products after a subsequent stereocontrolled reduction. capes.gov.br
Table 2: Stereoselective Synthetic Strategies for Chiral Methyl Heptanones
| Target Compound | Synthetic Method | Chiral Reagent / Catalyst | Key Outcome |
| (R)- and (S)-4-Methyl-3-heptanone | Asymmetric alkylation | SAMP/RAMP hydrazone auxiliaries | Preparation of enantiomerically pure chiral ketones as key intermediates for pheromone synthesis. researchgate.netresearchgate.net |
| Stereoisomers of 5-Hydroxy-4-methyl-3-heptanone | Biocatalysis / Enzymatic resolution | Whole tissue of Daucus carota (hydrolysis), Pleurotus ostreatus (reduction), Lipases (transesterification) | Synthesis of all four stereoisomers from achiral precursors with high isomeric purity. researchgate.netanu.edu.au |
| syn-α-Methyl-β-hydroxy ketones | Asymmetric aldol reaction | (S,S)-(+)-Pseudoephedrine-derived propionamide | High diastereoselectivity towards a single isomer, convertible to various chiral synthons. capes.gov.br |
| Enantiomerically enriched α-substituted ketones | Asymmetric alkylation | Chiral amides from l- or d-ephedrine | Synthesis of (S)-(+)-4-methyl-3-heptanone with 81% enantiomeric excess. researchgate.net |
Elucidation of Reactivity and Mechanistic Pathways of 5 Methyl 2 Heptanone and Its Analogs
Fundamental Chemical Transformations
Oxidation Reactions of Ketone Moieties
The oxidation of ketones represents a significant class of reactions in organic synthesis. For aliphatic ketones like 5-methyl-2-heptanone (B97569), a primary oxidation pathway is the Baeyer-Villiger oxidation. nih.govwikipedia.org First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a peroxide as the oxidant. nih.govwikipedia.org The reaction proceeds via the Criegee intermediate, formed after the peroxyacid attacks the carbonyl carbon. wikipedia.org A key feature of this reaction is the migratory aptitude of the groups attached to the carbonyl, which determines the regioselectivity of the final ester product. The general trend for migration is tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. For 5-methyl-2-heptanone, an asymmetrical ketone, the two potential products would be pentyl acetate (B1210297) or methyl 4-methylhexanoate, with the migration of the secondary alkyl group (the pentyl fragment) being favored over the methyl group.
The development of asymmetric Baeyer-Villiger oxidations, using biocatalysts or chiral metal complexes, has become a valuable tool for producing chiral esters and lactones, which are important intermediates in the synthesis of natural products. nih.govrsc.org
Another relevant oxidation for 5-methyl-2-heptanone, as it is a methyl ketone, is the haloform reaction. This reaction involves treating the ketone with a halogen (Cl₂, Br₂, or I₂) in the presence of a base. The reaction proceeds through the repeated halogenation of the methyl group at the α-position, followed by cleavage to yield a carboxylate and a haloform (CHCl₃, CHBr₃, or CHI₃).
Photochemical Behavior and Excited State Chemistry of (S)-(+)-5-Methyl-2-heptanone
The interaction of ultraviolet light with ketones can induce specific electronic transitions, leading to a rich and varied photochemistry. Research has been conducted on the photochemistry of (S)-(+)-5-methyl-2-heptanone, which serves as a model for understanding these complex reactions. acs.orgcapes.gov.br
A principal photochemical pathway for ketones that possess accessible hydrogen atoms on the gamma (γ) carbon is the Norrish Type II reaction. wikipedia.orgchem-station.com Upon absorption of a photon, the carbonyl group is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.org From this excited triplet state, the carbonyl oxygen abstracts a γ-hydrogen atom intramolecularly, forming a 1,4-biradical intermediate. chem-station.comosti.gov This biradical is not stable and rapidly undergoes one of two competing secondary reactions:
Cleavage (β-scission): The bond between the α- and β-carbons breaks, resulting in the formation of an enol (which quickly tautomerizes to a ketone) and an alkene. wikipedia.org
Cyclization (Norrish-Yang reaction): The two radical centers combine to form a new carbon-carbon bond, yielding a cyclobutanol (B46151) derivative. wikipedia.org
Studies of 1,4-biradicals generated from various ketones show they are discrete intermediates whose lifetimes and reaction pathways can be studied using techniques like laser flash photolysis. nih.gov The chemistry of these biradicals is a central aspect of the Norrish Type II process. osti.gov
The efficiency and outcome of the Norrish Type II reaction are critically dependent on the molecule's conformation. researchgate.net For the initial γ-hydrogen abstraction to occur, the ketone must adopt a conformation in which the carbonyl oxygen and the target γ-hydrogen are in close spatial proximity.
For a chiral molecule like (S)-(+)-5-methyl-2-heptanone, the various ground-state conformations have different energies and populations. acs.org These conformational preferences directly impact the photoreactivity by controlling the accessibility of the γ-hydrogens. The stereochemistry of the cyclobutanol products formed during the Norrish-Yang cyclization is also influenced by the conformation of the 1,4-biradical intermediate. researchgate.net Researchers have explored how factors like solvent polarity can dramatically influence the diastereoselectivity of the cyclization step by affecting the conformations and interactions of the biradical intermediate. researchgate.net Computational studies on similar ketones, such as 5-methyl-hexan-2-one, have been used to map the potential energy profiles for these reactions, revealing that pathways may exist entirely on the singlet-state surface in addition to the more commonly cited triplet-state mechanism. nih.gov
Radical Reactions and Their Kinetic Parameters
In environments like the Earth's atmosphere, the primary degradation pathway for aliphatic ketones is reaction with hydroxyl (•OH) radicals. researchgate.net This process is initiated by the abstraction of a hydrogen atom from a C-H bond by the •OH radical. The rate of this reaction is a crucial parameter for atmospheric chemistry models.
Table 1: Rate Constants for the Gas-Phase Reaction of Hydroxyl Radicals (•OH) with Aliphatic Ketones at ~298 K
| Ketone | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| 2-Pentanone | (4.56 ± 0.30) x 10⁻¹² researchgate.net |
| 4-Methyl-2-pentanone | (1.91 ± 0.10) x 10⁻¹¹ |
| 2-Heptanone (B89624) | (1.17 ± 0.11) x 10⁻¹¹ researchgate.net |
Table data is for illustrative purposes and shows values for structurally related ketones.
Reaction Dynamics and Thermodynamic Characterization
The study of reaction dynamics and thermodynamics provides a quantitative framework for understanding the chemical behavior of 5-methyl-2-heptanone. Thermodynamic properties like the standard enthalpy of formation (ΔfH°) and ideal gas heat capacity (Cp,gas) are fundamental data for calculating the energy changes in chemical reactions. chemeo.com
While a complete thermodynamic dataset for 5-methyl-2-heptanone is not available in the search results, resources like the NIST WebBook and Cheméo database compile known experimental and predicted thermochemical data for many organic compounds. chemeo.comnist.gov For instance, the boiling point is reported as 167.5°C and the flash point as 44.6°C. guidechem.com
Table 2: Selected Physical and Thermodynamic Properties of 5-Methyl-2-heptanone
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | nist.govnih.gov |
| Molecular Weight | 128.21 g/mol | chemeo.comnist.gov |
| Boiling Point | 167.5 °C at 760 mmHg | guidechem.com |
| Flash Point | 44.6 °C | guidechem.com |
| Density | 0.811 g/cm³ | guidechem.com |
| Enthalpy of Formation (ΔfH°) | Data not available | |
| Ideal Gas Heat Capacity (Cp,gas) | Data not available | chemeo.com |
Temperature Dependence of Ketone Reactivity
The reactivity of ketones, including 5-Methylene-2-heptanone and its analogs, is significantly influenced by temperature. This dependence is evident in various reaction types, from catalytic hydrodeoxygenation to reactions with atmospheric radicals. The temperature affects reaction rates and can alter the selectivity towards different products by influencing the dominant reaction pathways.
The primary reaction pathway involves the hydrogenation of the ketone to 5-methyl-3-heptanol, which is then dehydrated to form C8 alkenes (5-methyl-3-heptene and 5-methyl-2-heptene). These alkenes can be further hydrogenated to the corresponding C8 alkane, 3-methyl-heptane. mdpi.com The conversion of the initial ketone was observed to increase with temperature, reaching near-complete conversion at higher temperatures within the tested range. mdpi.com However, the selectivity towards the desired alkene products showed a more complex temperature dependence.
The data indicates that at 180 °C, the conversion of 5-methyl-3-heptanone was approximately 70%, with a high selectivity for C8 alkenes (around 80%) and lower selectivity for the C8 alkane (around 20%). As the temperature was increased to 220 °C, the conversion rose to over 90%, and the selectivity for C8 alkenes peaked at approximately 82%. mdpi.com A further increase in temperature to 260 °C resulted in nearly 100% conversion of the ketone, but the selectivity for the C8 alkenes decreased to about 75%, while the selectivity for the C8 alkane increased to roughly 25%. mdpi.com This shift suggests that at higher temperatures, the subsequent hydrogenation of the alkenes to the alkane becomes more favorable.
Table 1: Effect of Reaction Temperature on the Hydrodeoxygenation of 5-Methyl-3-heptanone over 20% Cu-Al₂O₃ Catalyst
| Temperature (°C) | C₈ Ketone Conversion (%) | Selectivity for C₈ Alkenes (%) | Selectivity for C₈ Alkane (%) |
|---|---|---|---|
| 180 | ~70 | ~80 | ~20 |
| 200 | >80 | >80 | <20 |
| 220 | >90 | ~82 | ~18 |
| 240 | ~100 | <80 | >20 |
| 260 | ~100 | ~75 | ~25 |
Data is estimated from graphical representations in the source literature. mdpi.com
In another example involving a platinum-alumina (1% Pt-Al2O3) catalyst, the reaction was much more selective towards the C8 alkane across all tested temperatures, with conversions reaching 99.9%. mdpi.com This highlights that while temperature is a critical parameter, the nature of the catalyst also plays a pivotal role in determining the reaction outcome.
Intermolecular Interactions and Enthalpic Contributions in Solutions
The behavior of this compound and its analogs in solution is governed by a variety of intermolecular forces. savemyexams.com As a ketone, the most significant of these is the dipole-dipole interaction arising from the polar carbonyl group (C=O). wikipedia.orgvaia.com The oxygen atom is more electronegative than the carbon atom, creating a partial negative charge on the oxygen and a partial positive charge on the carbon. wikipedia.org This permanent dipole allows ketone molecules to align and attract one another in the liquid phase. vaia.com
The enthalpy of solution (ΔH°sol) provides a quantitative measure of these intermolecular interactions. It represents the net energy change when a solute dissolves in a solvent and is composed of the energy required to overcome solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The enthalpies of solution for several isomers of this compound have been determined using techniques like capillary gas chromatography. oup.com
A study determined the standard molar enthalpies of solution (ΔH°sol) for ketones, including 5-methyl-2-hexanone (B1664664) and 5-methyl-3-heptanone, in different stationary phases (solvents). oup.com These values reflect the enthalpic contributions of the intermolecular interactions between the ketones and the solvent molecules.
Table 2: Standard Molar Enthalpies of Solution (ΔH°sol in kJ/mol) for Ketone Analogs in Different Solvents
| Compound | Solvent: SE-30 (non-polar) | Solvent: UCON HB 2000 (polar) | Solvent: Carbowax 20M (polar) |
|---|---|---|---|
| 5-Methyl-2-hexanone | 39.28 ± 0.29 | 40.94 ± 0.17 | 43.98 ± 0.27 |
| 5-Methyl-3-heptanone | 42.68 ± 0.25 | 44.01 ± 0.22 | 45.54 ± 0.35 |
Data sourced from a study on the enthalpies of solution of oxo compounds. oup.com
Advanced Spectroscopic Characterization and Structural Analytics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of 5-Methylene-2-heptanone. By analyzing both ¹H and ¹³C NMR spectra, a complete structural assignment can be made.
While a publicly available, peer-reviewed spectrum for this compound is not readily found, its spectral features can be reliably predicted based on established principles of NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methylene (B1212753) protons (=CH₂) are the most characteristic, appearing significantly downfield. The acetyl methyl group (CH₃-C=O) would appear as a sharp singlet, while the ethyl group would present a classic triplet-quartet pattern.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-1 (CH₃-C=O) | ~2.1 | Singlet |
| H-3 (-C=O-CH₂-) | ~2.5 | Triplet |
| H-4 (-CH₂-C=) | ~2.3 | Triplet |
| H-6 (=C-CH₂-) | ~2.0 | Quartet |
| H-7 (-CH₂-CH₃) | ~1.0 | Triplet |
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, confirming the carbon backbone. A key feature is the carbonyl carbon signal, which resonates at a very low field (downfield). The sp² carbons of the methylene group are also highly characteristic. Due to the low natural abundance of the ¹³C isotope, coupling between adjacent carbon atoms is not observed, resulting in a spectrum where each unique carbon atom produces a single peak in the proton-decoupled mode. researchgate.net
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (CH₃-C=O) | ~30 |
| C-2 (C=O) | ~208 |
| C-3 (-C=O-CH₂-) | ~44 |
| C-4 (-CH₂-C=) | ~35 |
| C-5 (C=CH₂) | ~145 (Quaternary) |
| C-6 (=C-CH₂-) | ~28 |
| C-7 (-CH₂-CH₃) | ~12 |
To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would verify the connectivity of proton-bearing groups. It would show cross-peaks connecting the protons of the ethyl group (H-7 and H-6) and also between the protons at the C-3 and C-4 positions, confirming the propyl chain fragment between the carbonyl and the double bond.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is used to assign protons to their directly attached carbons. tandfonline.com An HSQC spectrum would show a cross-peak correlating each signal in the ¹H NMR spectrum (e.g., the singlet at ~2.1 ppm) with its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the C-1 peak at ~30 ppm). This technique is invaluable for confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range connectivity across quaternary carbons (like C-2 and C-5), an HMBC experiment is used. It shows correlations between protons and carbons that are two or three bonds apart. For instance, the H-1 protons would show a correlation to the carbonyl carbon (C-2), and the H-4 and H-6 protons would show correlations to the quaternary olefinic carbon (C-5).
Mass Spectrometry (MS) in Qualitative and Quantitative Analysis
Mass spectrometry is a powerful tool for detecting this compound, even in trace amounts within complex samples, and for obtaining information about its molecular weight and structure.
GC-MS is the method of choice for analyzing volatile compounds. In this technique, the components of a mixture are first separated by a gas chromatograph before being introduced into the mass spectrometer for detection. This compound has been identified as a volatile flavor component in stewed pork rib broth using this method. nih.gov In such analyses, compounds are identified by matching their mass spectra with library data and by comparing their retention indices. The linear retention index (LRI) for this compound was reported as 1436 in a study using a specific GC column and conditions. nih.govnih.gov
The mass spectrum of a molecule provides a unique fragmentation pattern that acts as a chemical fingerprint. When a molecule of this compound is ionized in the mass spectrometer, it forms a molecular ion which then breaks apart into smaller, characteristic fragment ions.
Expected key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. This would result in the loss of a methyl radical (•CH₃) or a pentenyl radical (•C₅H₉). The formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 is expected to be a prominent peak.
McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This process would lead to the formation of a neutral enol and a charged alkene. For this compound, this would result in a characteristic fragment ion.
This fragmentation pattern can be used to distinguish it from its isomers. For example, its saturated analog, 5-Methyl-2-heptanone (B97569) , would also show a prominent peak at m/z 43, but its molecular ion would be at m/z 128, and other fragments resulting from the loss of alkyl groups would differ. mdpi.com An isomer like 6-Methyl-5-methylene-2-heptanone would have the same molecular weight but would produce different fragment ions due to the different placement of the methyl group and the double bond, altering the possibilities for cleavage and rearrangement. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to its ketone and alkene functionalities.
Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone | C=O Stretch | 1715 - 1725 | Strong |
| Alkene | C=C Stretch | ~1650 | Medium |
| Vinyl C-H | =C-H Stretch | ~3080 | Medium |
The presence of a strong band around 1720 cm⁻¹ confirms the ketone's carbonyl group, while the bands at ~1650 cm⁻¹ and ~3080 cm⁻¹ are definitive evidence for the carbon-carbon double bond of the methylene group.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Methyl-2-heptanone |
Hyphenated Techniques in Structural Confirmation
Hyphenated techniques are powerful analytical methods that combine the separation capabilities of chromatography with the detection and structural analysis power of spectroscopy. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method for its identification and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the molecules, typically through electron ionization (EI). This process involves bombarding the molecules with a high-energy electron beam, which results in the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern provides crucial information about the compound's structure.
Structural Elucidation of this compound using GC-MS
While specific, experimentally-derived GC-MS data for this compound is not widely available in published literature, a theoretical analysis of its expected mass spectrum can be illustrative. The molecular formula for this compound is C₈H₁₄O, giving it a molecular weight of 126.19 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 126.
The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred hyphenated technique. In LC-MS, the sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. While this compound is volatile and well-suited for GC-MS, LC-MS could also be employed, particularly with derivatization to enhance its detection. The principles of ionization and mass analysis are similar to GC-MS, providing molecular weight and structural information.
Data Tables from Hyphenated Techniques
The following tables represent hypothetical data that would be expected from a GC-MS analysis of this compound. This data is based on the general principles of mass spectrometry for ketones and is for illustrative purposes.
Table 1: Hypothesized GC-MS Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.19 g/mol |
| Retention Time (GC) | Compound-specific, dependent on column and conditions |
| Molecular Ion (M+) | m/z 126 |
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 111 | [M-CH₃]⁺ | Loss of a methyl group |
| 83 | [M-CH₃CO]⁺ | Alpha-cleavage, loss of acetyl radical |
| 71 | [C₅H₁₁]⁺ | Cleavage at the carbonyl group |
| 55 | [C₄H₇]⁺ | Further fragmentation |
| 43 | [CH₃CO]⁺ | Alpha-cleavage, acetyl cation (often a base peak for methyl ketones) |
It is important to note that the definitive structural confirmation of this compound would require the acquisition of actual experimental data and comparison with established spectral libraries or synthesized standards. The information presented here serves as a theoretical framework for how hyphenated techniques would be applied to its structural analysis.
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the fundamental properties of molecules from first principles. nrel.govrsc.org For α,β-unsaturated ketones such as this compound, these calculations can elucidate the electronic structure that governs their reactivity and spectroscopic properties. rsc.orgacs.org
Studies on analogous α,β-unsaturated systems reveal that methods like DFT can accurately model molecular geometries and electronic transitions. nih.govworktribe.com The delocalization of electrons across the conjugated π-system (C=C-C=O) is a key feature, influencing the molecule's stability and chemical behavior. tjpr.org The electronegative oxygen atom withdraws electron density, making the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.org
Key electronic properties that can be determined for this compound using quantum chemical methods include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and reactivity of a molecule. nih.gov Furthermore, calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack.
Thermodynamic properties, such as the standard enthalpy of formation, can also be predicted using computational models, which is crucial for understanding reaction thermodynamics. nrel.govacs.org While specific DFT studies on this compound are not extensively documented in the literature, the established methodologies are routinely applied to similar ketones to provide these valuable energetic and electronic insights. nih.govspectroscopyonline.com
| Calculated Property | Significance | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP, M06-2X) with a basis set like 6-311++G(d,p). nih.govrsc.org |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. nih.gov | Calculated from the energies of the frontier molecular orbitals. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, showing charge distribution and sites for molecular interactions. | Derived from the DFT calculation of the electronic wavefunction. |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum, helping to characterize the molecule and confirm it is at a true energy minimum. acs.org | Calculated from the second derivatives of the energy (Hessian matrix). |
| Standard Enthalpy of Formation (ΔHf°) | Quantifies the energy change when the compound is formed from its constituent elements, crucial for thermochemical analysis. nrel.gov | Calculated using atomization or isodesmic reaction schemes. |
Conformational Analysis and Molecular Dynamics Simulations
The flexible alkyl chain of this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these rotamers and understand the energy barriers between them. auremn.org.br Studies on other linear aliphatic ketones have successfully identified different stable conformers using a combination of spectroscopic techniques and quantum chemical calculations. researchgate.net For these molecules, the orientation of the alkyl chain relative to the carbonyl group significantly impacts their properties. researchgate.netscispace.com The conformational flexibility in linear ketones can lead to the shielding of the polar carbonyl group, which in turn affects properties like water solubility. spectroscopyonline.com
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govfrontiersin.org In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to track their movements. mdpi.com This provides a "movie" of molecular motion, revealing how the molecule flexes, rotates, and interacts with its environment, such as a solvent. For a compound like this compound, MD simulations can be used to:
Explore the conformational landscape and the transitions between different low-energy states.
Simulate how the molecule interacts with other molecules, such as solvents or biological receptors. researchgate.net
Examine the structural integrity of complexes, for instance, when studying an inhibitor bound to an enzyme. nih.gov
These simulations typically employ force fields (like GAFF or AMBER) to define the potential energy of the system, providing a balance between computational cost and accuracy that allows for the simulation of larger systems over longer timescales than is feasible with purely quantum mechanical methods. nih.govmdpi.com
Predictive Modeling for Chemical Behavior and Interactions
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. conicet.gov.arconicet.gov.ar The fundamental principle is that the structure of a molecule, encoded in numerical values called "molecular descriptors," determines its properties. These models are widely used in fields like fragrance chemistry to predict properties such as chromatographic retention indices, which are crucial for quality control and analysis. conicet.gov.arconicet.gov.arresearchgate.net
The development of a QSPR model involves several key steps:
Data Set Compilation : A diverse set of molecules with known experimental property values is gathered. For fragrance compounds, this could include hundreds of molecules like alcohols, aldehydes, esters, and ketones. conicet.gov.arconicet.gov.ar
Descriptor Calculation : For each molecule, a large number of molecular descriptors are calculated using software like Dragon. conicet.gov.arresearchgate.net These descriptors quantify various aspects of the molecular structure.
Model Building : Statistical methods, most commonly Multivariable Linear Regression (MLR), are used to find a mathematical equation that best relates a small subset of the calculated descriptors to the property of interest. conicet.gov.ar
Validation : The model's predictive power is rigorously tested using techniques like cross-validation and evaluation against an external test set of molecules not used during model development. conicet.gov.arresearchgate.net
For a compound like this compound, a QSPR model could predict various properties without the need for experimental measurement, provided the compound falls within the model's applicability domain.
| Descriptor Class | Example Descriptors | Description |
|---|---|---|
| Constitutional (0D) | Molecular Weight, Number of Oxygen Atoms, Number of Double Bonds | Based on the molecular formula, without regard to geometry or connectivity. oup.com |
| Topological (2D) | Randic Connectivity Index, Solvation Connectivity Index, Balaban Index | Describe the atomic connectivity within the molecule, derived from the 2D graph representation. conicet.gov.arconicet.gov.ar |
| Geometrical (3D) | Gravitational Index, 3D-MoRSE Descriptors, WHIM Descriptors | Calculated from the 3D coordinates of the atoms, requiring a defined conformation. They describe the molecular size and shape. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polar Surface Area (PSA) | Represent key physicochemical properties that influence intermolecular interactions and transport. |
Predicting the odor of a molecule from its structure is a long-standing challenge in chemistry. Machine learning (ML) has emerged as a powerful approach to tackle this problem by learning complex structure-odor relationships from large datasets. acs.orgresearchgate.net These models can predict various aspects of olfactory perception, including odor intensity, pleasantness, and specific odor characteristics (e.g., "sweet," "fruity," "musky"). oup.comnih.govplos.org
The process is similar to QSPR modeling but often employs more complex, non-linear algorithms. A typical workflow involves:
Using a large dataset of molecules, where each is defined by thousands of chemoinformatic features (molecular descriptors). oup.com
Correlating these features with human sensory data, which can include ratings for dozens of different odor descriptors.
Training ML models like Random Forest, Support Vector Machines, or Neural Networks to predict the perceptual ratings for new molecules. oup.comresearchgate.net
Random Forest models, in particular, have been shown to perform well in this domain, as they can effectively handle very large numbers of input features and identify the most important ones for making accurate predictions. oup.com Recent advances have also utilized Graph Neural Networks (GNNs), which can learn directly from the 2D graph structure of a molecule, to generate novel molecules with desired scent profiles. acs.org For ketones, studies have shown that certain structural features are correlated with specific smells; for instance, many ketones are unlikely to be described as "garlicky." oup.com
| Machine Learning Model | Predicted Odor Attribute | Performance Metric (Example) | Reference |
|---|---|---|---|
| Random Forest | Intensity, Pleasantness, 19 Semantic Descriptors | High Pearson's correlation between predicted and observed perceptions. Outperforms linear models. | oup.com |
| Neural Network (with Autoencoder) | Presence/Absence of Odor Character Clusters | Achieved high accuracy in predicting descriptor groups from mass spectra data. | plos.org |
| Gradient Boosting & Support Vector Machine | Classification of "sweet" and "musky" odors | Demonstrated efficacy of data-driven approaches in predicting specific odor characters. | researchgate.net |
| Graph Neural Networks (GNNs) | Generation of molecules with target odor profiles | Effective in generating novel, feasible molecules and predicting their odor properties. | acs.org |
Lack of Sufficient Data for "this compound" Applications in Specialized Synthesis and Materials Science
Following a comprehensive search of scientific literature and chemical databases, there is insufficient available information to generate a detailed article on the chemical compound “this compound” strictly adhering to the requested outline. The search did not yield specific research findings, data tables, or detailed discussions regarding its application as a strategic intermediate, its role in derivatization, or its specific catalytic transformations for value-added chemical production.
The available literature and data predominantly focus on isomers and structurally related compounds, such as 5-methyl-2-heptanone and 5-methyl-3-heptanone, rather than the specified 5-methylene isomer. For instance, studies on related compounds detail processes like the hydrodeoxygenation of 5-methyl-3-heptanone to produce C8 alkenes and alkanes over bifunctional catalysts. However, analogous information for this compound is not present in the search results.
Due to the explicit instruction to focus solely on "this compound" and not introduce information outside the provided outline, it is not possible to construct the requested article with the required scientific accuracy and depth for the following sections:
Distinguishing 5 Methylene 2 Heptanone from Its Isomers
The name "5-Methylene-2-heptanone" is often confused with its more well-documented isomers, leading to misidentification. It is crucial to distinguish it from:
5-Methyl-2-heptanone (B97569) : This is a saturated ketone where a methyl group is attached to the fifth carbon. It is a colorless liquid with a fruity or sweet odor and is used as a solvent and in the synthesis of other organic compounds. cymitquimica.comsigmaaldrich.com Its properties are well-documented. nih.govnist.govchemeo.com
6-Methyl-5-methylene-2-heptanone : Also known as Thujaketone, this isomer has a different substitution pattern on the heptane (B126788) chain. It has also been identified in natural sources and its spectroscopic data is available. nih.gov
The case of this compound highlights the importance of precise chemical nomenclature and the vast number of organic compounds that, while known to exist, remain largely unexplored. Future research is needed to isolate or synthesize this elusive ketone and fully characterize its chemical and physical properties, which may yet reveal unique characteristics and potential applications.
Applications in Specialized Organic Synthesis and Materials Science
Catalytic Transformations for Value-Added Chemical Production
Without dedicated research on the synthesis, reactivity, and application of 5-methylene-2-heptanone, any attempt to populate these sections would involve speculation or extrapolation from related but distinct chemical entities, which would violate the core requirements of the request. Therefore, a scientifically rigorous and accurate article based on the provided structure cannot be produced at this time.
Biochemical and Environmental Significance of Volatile Methyl Ketones
Biosynthetic Pathways and Natural Occurrence
Volatile methyl ketones are naturally occurring aliphatic compounds found across diverse biological kingdoms, including microorganisms, plants, and animals. nih.govgoogle.com Their biosynthesis is most commonly linked to fatty acid metabolism. nih.govoup.com One of the primary hypothesized pathways involves the incomplete β-oxidation of fatty acids, which generates β-ketoacyl-CoA thioester intermediates. nih.govgoogle.com These intermediates are then hydrolyzed to form β-keto acids, which are subsequently decarboxylated to yield the final methyl ketone. google.comnih.gov Another proposed route involves the oxidation of aliphatic hydrocarbons. nih.govnih.gov
Microbial Production of Volatile Organic Compounds (VOCs) Containing Methyl Heptanones
Microorganisms are significant producers of a wide array of volatile organic compounds (VOCs), including various methyl ketones. These compounds play crucial roles in microbial ecology, mediating interactions and often exhibiting antimicrobial properties. The production of specific methyl ketones can be characteristic of certain microbial species and growth conditions.
The compound 5-methyl-2-heptanone (B97569) has been identified as a volatile metabolite produced by bacteria of the genus Streptomyces. nih.gov Specifically, studies of the volatilome—the complete set of VOCs—of Streptomyces scabiei have confirmed the presence of 5-methyl-2-heptanone (also referred to as 2-heptanone (B89624), 5-methyl). biorxiv.org This compound is part of a complex mixture of VOCs that contribute to the organism's metabolic footprint and its interactions with the surrounding environment. biorxiv.org The production of 5-methyl-2-heptanone is not limited to Streptomyces; it has also been identified as a VOC specifically produced by certain Bacillus subtilis strains, where it is thought to contribute to antifungal activity. researchgate.netmjprudor.ac.in The presence of this ketone underscores its relevance in the study of microbial VOCs and their biological functions. chemicalbook.com
Several studies have highlighted the potent antifungal properties of 6-methyl-2-heptanone, a VOC produced by various Bacillus subtilis strains. frontiersin.orgfrontiersin.org In one detailed investigation, 6-methyl-2-heptanone was the most abundant VOC emitted by B. subtilis strain ZD01, accounting for 22.27% of the total VOCs detected under specific analytical conditions. frontiersin.orgnih.gov This compound demonstrated significant in vitro antifungal activity against Alternaria solani, the causative agent of early blight in potatoes. frontiersin.org
The mechanism of its antifungal action involves causing severe morphological abnormalities in the fungal hyphae. frontiersin.orgnih.gov Further research indicates that 6-methyl-2-heptanone disrupts the integrity of the mycelia, leads to the collapse of conidial vesicles, and can downregulate genes associated with conidial germination in pathogenic fungi. researchgate.net The compound has also been shown to completely inhibit the mycelial growth of other fungal pathogens, such as Monilinia fructicola and Fusarium oxysporum. frontiersin.orgfrontiersin.org Interestingly, some research suggests that in certain B. subtilis strains, 2-heptanone is methylated to form 6-methyl-2-heptanone, a transformation that may serve as a defense strategy to prevent the bacteria from being consumed by nematodes that are otherwise attracted to 2-heptanone. frontiersin.org
| Compound | Producing Organism | Target Pathogen | Observed Effect | Reference |
|---|---|---|---|---|
| 6-Methyl-2-heptanone | Bacillus subtilis ZD01 | Alternaria solani | Inhibited mycelial growth; caused hyphal abnormalities. EC50 value of 10.88 μL. | frontiersin.orgresearchgate.netnih.gov |
| 6-Methyl-2-heptanone | Bacillus vallismortis 12a | Monilinia fructicola | Completely inhibited mycelial growth. | frontiersin.org |
| 6-Methyl-2-heptanone | Bacillus subtilis | Fusarium oxysporum | Completely inhibited mycelial growth. | frontiersin.org |
| 5-Methyl-2-heptanone | Bacillus subtilis DZSY21 | Curvularia lunata | Identified as a specific VOC with antifungal properties. | researchgate.net |
Role as Pheromones and Semiochemicals in Biological Systems
Semiochemicals are chemicals that convey signals between organisms, and they are broadly classified as pheromones (intraspecific signals) or allomones/kairomones (interspecific signals). wikipedia.org Methyl ketones frequently function as such signaling molecules in a variety of animals. frontiersin.org
For instance, 2-heptanone acts as an alarm pheromone for honey bees. frontiersin.org In the animal kingdom, these compounds are often used to signal dominance, reproductive status, or alarm. scielo.sa.cr A detailed study on deer mice (Peromyscus maniculatus) identified a blend of nine ketones in male excreta that functions as a sex-attractant for females. royalsocietypublishing.org Among these, 6-methyl-2-heptanone was found to be 2.6 to 5.6 times more abundant in males than in females, establishing its role as a key component of the male's chemical signal. royalsocietypublishing.org Similarly, 5-methyl-3-heptanone, a close structural relative of 5-methyl-2-heptanone, has been identified as a sex pheromone used by marine polychaete worms to coordinate reproductive behavior. chemfaces.com The widespread use of various methyl ketones as semiochemicals highlights their evolutionary significance in chemical communication. annualreviews.org
Metabolites in Biological Pathways and Degradation Studies
Methyl ketones are central metabolites in several biological pathways. As previously mentioned, their formation is often a result of fatty acid metabolism. nih.govoup.com Fungi, such as Penicillium roqueforti (used in cheese production), are well-known for their ability to convert fatty acids into methyl ketones through a pathway involving β-oxidation and the subsequent action of β-keto acid decarboxylases. cambridge.orgmassey.ac.nz Some bacteria can generate methyl ketones through the oxidation of n-alkanes. nih.gov For example, species of Mycobacterium can produce the corresponding methyl ketone from the oxidation of alkanes like propane, butane, and hexane. nih.gov
The degradation of methyl ketones also occurs in biological systems, ensuring that these molecules are recycled. nih.gov Microorganisms can biodegrade longer-chain methyl ketones, often via terminal methyl-group oxidation. nih.gov In mammals, methyl ketones are also metabolized. For example, methyl ethyl ketone is metabolized in humans via oxidation by cytochrome P450 enzymes into metabolites such as 3-hydroxy-2-butanone and 2,3-butanediol (B46004), which are then excreted or enter general metabolism. www.gov.uk
Advanced Analytical Detection of Methyl Heptanones in Biological and Environmental Matrices
The detection and quantification of volatile methyl ketones in complex biological and environmental samples require highly sensitive and specific analytical techniques. mdpi.comfrontiersin.org This is due to their low concentrations, volatility, and the presence of numerous other interfering compounds. mdpi.comfrontiersin.org
The most common and powerful technique used for the analysis of VOCs, including methyl heptanones, is Gas Chromatography coupled with Mass Spectrometry (GC-MS). frontiersin.orgfrontiersin.orgthermofisher.com This method offers excellent separation of individual compounds from a mixture (GC) and provides robust identification based on their unique mass spectra (MS). thermofisher.comiltusa.com
Effective analysis is critically dependent on the sample preparation and extraction method used to isolate and concentrate the VOCs from their matrix. Common techniques include:
Headspace (HS) Analysis: In this method, the sample is sealed in a vial, and the volatile compounds are allowed to vaporize into the gas phase (headspace) above the sample. This gas is then sampled and injected into the GC-MS. iltusa.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate volatile analytes from a sample. iltusa.com The fiber is exposed to the sample's headspace, and the adsorbed compounds are then thermally desorbed directly into the GC injector. iltusa.com
A specific research example illustrates the application of these techniques for analyzing 6-methyl-2-heptanone from Bacillus subtilis. The study employed Headspace Solid-Phase Microextraction (HS-SPME) using a 50/30-μm divinylbenzene/carboxen/polydimethylsiloxane fiber, with extraction performed at 50°C for 40 minutes, followed by GC-MS analysis. frontiersin.orgnih.gov Other advanced techniques for VOC analysis include proton transfer reaction mass spectrometry (PTR-MS) and the use of electronic noses (e-noses). mdpi.com
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on boiling point/polarity (GC) and identifies them by their mass-to-charge ratio (MS). | Gold standard for both qualitative and quantitative analysis of VOCs in complex mixtures. | mdpi.comfrontiersin.orgfrontiersin.org |
| Headspace Sampling (HS) | Analyzes the vapor phase in equilibrium with a solid or liquid sample in a sealed container. | Used to extract VOCs from samples that cannot be directly injected into a GC. | thermofisher.comiltusa.com |
| Solid-Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from a sample matrix. | A sensitive, solvent-free method for preparing samples for GC-MS analysis. | nih.goviltusa.com |
| Proton Transfer Reaction Mass Spectrometry (PTR-MS) | A form of soft chemical ionization MS for real-time monitoring of VOCs. | Allows for direct, high-sensitivity detection of VOCs in the air without pre-concentration. | mdpi.com |
Volatile Organic Compound Profiling in Biological Samples
Volatile organic compound (VOC) profiling is an emerging field in metabolomics that focuses on identifying and quantifying the low molecular weight compounds present in the gaseous phase of clinical samples, such as urine and breath. nih.gov This "volatilome" can provide a snapshot of the body's metabolic status, as pathological conditions can alter metabolic pathways and change the production of specific VOCs. nih.gov
Methyl ketones are a significant class of compounds identified in the VOC profiles of various biological samples. For instance, the analysis of VOCs in urine is considered a promising non-invasive tool for cancer screening. nih.gov In the context of genitourinary cancers, several ketones, including 2-butanone (B6335102) and 4-heptanone (B92745), have been identified as having strong discriminative power in urine samples. mdpi.com The general fermentation process of poi, a traditional Hawaiian food, produces a range of VOCs including alcohols, aldehydes, and ketones through microbial and enzymatic reactions. acs.org
Research into the VOCs produced by microorganisms has also highlighted the presence of methyl ketones. For example, studies on the volatile profiles of clinically relevant Gram-positive bacteria have shown that ketones are produced significantly by Listeria monocytogenes, Enterococcus faecalis, and Staphylococcus aureus. nih.gov Specifically, acetoin (B143602) was a major ketone produced by all three bacteria. nih.gov Furthermore, the study of microbial VOCs has implications for understanding interactions between microorganisms. For instance, the volatile profiles of different fungal species can be unique and vary with growth conditions. nih.gov
The analysis of VOCs extends to environmental samples as well. In a study of fresh algae and seagrass from the Adriatic Sea, 6-methylhept-5-en-2-one was the most abundant ketone found in the headspace of Flabellia petiolata. plos.org This compound, along with its saturated analogue 6-methylheptan-2-one, was also found in high amounts in the green alga Capsosiphon fulvescens. plos.org
Biomarkers in Biological and Environmental Monitoring
The unique VOC profiles associated with specific biological or environmental conditions have led to the investigation of these compounds as biomarkers. A biomarker is a measurable indicator of some biological state or condition. Volatile methyl ketones, in particular, have shown promise as non-invasive biomarkers for various diseases and as indicators of environmental processes.
In the field of cancer diagnostics, specific methyl ketones have been identified as potential biomarkers. A study on prostate cancer revealed that decreased levels of 5-methylheptan-2-one in urine samples were associated with the disease. nih.govresearchgate.net This finding suggests that alterations in ketone levels may be linked to carcinogenic processes, such as dysregulations in protein metabolism and ketogenic pathways. nih.gov Similarly, 3-methylheptan-2-one (B165630) has been detected as one of ten VOC markers in the urine of recurrent bladder cancer patients. mdpi.commdpi.com Other ketones like 2-nonanone, 3-heptanone, and 4-heptanone are also considered potential cancer biomarkers. nih.gov
Beyond cancer, volatile methyl ketones are being explored as biomarkers for other conditions. For example, the analysis of exhaled breath has identified methyl isobutyl ketone as a significant VOC for distinguishing between COVID-19 and non-COVID-19 respiratory infections, with low levels being indicative of severe illness in non-COVID-19 patients. tandfonline.com This is thought to be related to the dysregulation of fatty acid β-oxidation and protein metabolism during infection. tandfonline.com In the context of bacterial infections, specific VOCs could serve as an "odor fingerprinting" tool. nih.gov For instance, potential biomarkers for Listeria monocytogenes include 1-butanol (B46404) and 2-methylbutanoic acid, while nonanal (B32974) is associated with Enterococcus faecalis, and isoamyl butanoate and methionol (B20129) with Staphylococcus aureus. nih.gov
In environmental monitoring, volatile methyl ketones can serve as indicators of natural processes. For example, 6-methylhept-5-en-2-one occurs naturally and has been detected in both oceanic and continental air samples, as well as in various foods like beef and chicken. oecd.org Its presence in the headspace of marine algae suggests it may play a role in the chemical communications within marine ecosystems. plos.org Additionally, 5-methylheptan-3-one, found in peppermint, is considered a potential biomarker for the consumption of this food product. foodb.ca
The table below summarizes the findings on volatile methyl ketones as potential biomarkers.
| Compound | Sample Type | Associated Condition/Organism | Finding | Reference |
| 5-Methylheptan-2-one | Urine | Prostate Cancer | Decreased levels | nih.govresearchgate.net |
| 3-Methylheptan-2-one | Urine | Bladder Cancer | Identified as a marker | mdpi.commdpi.com |
| Methyl isobutyl ketone | Exhaled Breath | Respiratory Infections | Differentiates COVID-19 vs. non-COVID-19; indicates severity | tandfonline.com |
| 6-Methylhept-5-en-2-one | Air, Food, Algae | Environmental/Natural Product | Naturally occurring; abundant in certain algae | plos.orgoecd.org |
| 5-Methylheptan-3-one | Food (Peppermint) | Food Consumption | Potential biomarker for peppermint consumption | foodb.ca |
| 2-Nonanone | - | Cancer | Potential biomarker | nih.gov |
| 3-Heptanone | - | Cancer | Potential biomarker | nih.gov |
| 4-Heptanone | Urine | Bladder Cancer | Strong discriminative power | mdpi.com |
Future Research Trajectories and Emerging Paradigms
Development of Eco-Friendly and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, prioritizing waste prevention, high atom economy, and the use of safer chemicals and solvents. nih.gov Future synthesis of 5-Methylene-2-heptanone will likely move away from traditional methods that may generate significant waste, instead focusing on more sustainable and efficient pathways.
Atom Economy: A core concept in green chemistry is atom economy, which emphasizes the design of processes that maximize the incorporation of all materials used in the process into the final product. acs.orgresearchgate.net For a reaction to be considered atom-economical, it should ideally be a simple addition, with any other required substances acting catalytically. acs.org The development of new, highly efficient catalytic reactions is crucial for achieving this goal. researchgate.net
Green Synthesis Techniques:
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to increase reaction concentrations. mit.edu This technique can accelerate reactions dramatically, reducing timelines from days to minutes while maintaining high conversion rates. mit.edu Photochemical flow processes, in particular, can provide more atom-economical access to materials than traditional strategies. mit.edu
Alternative Energy Sources: Methodologies such as microwave irradiation and photochemical reactions under UV light are considered green chemistry interactions. nih.gov These techniques can lead to faster, cleaner, and more efficient syntheses. nih.gov
Eco-Friendly Catalysts: The use of inexpensive, environmentally friendly, and reusable catalysts is a key focus. researchgate.netresearchgate.net For instance, manganese(II) chloride (MnCl₂·4H₂O) has been shown to be an efficient and accessible catalyst for related reactions. researchgate.net The development of solid, renewable catalysts is particularly desirable. nih.gov
Future research will likely explore applying these principles to construct the this compound scaffold, aiming for synthetic routes with high yields, minimal byproducts, and a reduced environmental footprint.
Deeper Mechanistic Understanding of Biological Interactions and Bioactivity
While specific bioactivity for this compound is not extensively documented, research on structurally similar ketones provides a foundation for future investigations. Related compounds like 2-heptanone (B89624) are known to have roles as semiochemicals, acting as alarm pheromones and anesthetics in honey bees. mdpi.comwikipedia.org 5-Methyl-2-hexanone (B1664664), another isomer, is recognized as a potential biomarker for the consumption of certain foods. hmdb.ca
A key area of future research will be to elucidate the specific mechanisms through which this compound may interact with biological systems. A study on the isomeric compound, 6-Methyl-2-heptanone, emitted by Bacillus subtilis, demonstrated its potential as a biological control agent against the fungal potato pathogen Alternaria solani. nih.gov The research revealed that the compound could inhibit mycelial growth and damage the internal structures of fungal conidia. nih.gov
Key Mechanistic questions to explore for this compound include:
Cell Membrane Interaction: Does the compound alter cell membrane permeability? Studies on its isomer showed that it caused the release of adenosine (B11128) triphosphate (ATP) and allowed the uptake of fluorescent green labels in fungal hyphae, signifying membrane damage. nih.gov
Target Specificity: Which specific proteins, enzymes, or receptors does the compound interact with? The α,β-unsaturated ketone functional group is a Michael acceptor and could potentially react with biological nucleophiles like cysteine residues in proteins.
Structure-Activity Relationship: How does the presence and position of the methylene (B1212753) group influence bioactivity compared to its saturated analogs (e.g., 5-methyl-2-heptanone) or other isomers?
Detailed studies using techniques like fluorescence microscopy, electron microscopy, and proteomic analysis will be crucial to unravel these mechanisms and identify potential applications in agriculture or medicine. nih.gov
Integration of Artificial Intelligence and Robotics in Chemical Research and Discovery
Future applications for this compound research include:
Synthesis Optimization: An AI-driven robotic platform could rapidly screen a wide range of catalysts, solvents, and reaction conditions to discover the most efficient and eco-friendly synthesis route for this compound. In about 80% of test cases, such systems have produced better yields than previously published methods. sciencedaily.com
Discovery of New Reactions: These automated systems can be used to explore the reactivity of this compound with a vast library of chemical building blocks, potentially discovering novel transformations and products with interesting properties.
High-Throughput Screening: Robotic platforms can screen this compound and its derivatives for biological activity against numerous targets, accelerating the identification of potential applications in drug discovery or agrochemicals.
Exploration of Novel Catalytic and Biocatalytic Applications
The α,β-unsaturated ketone moiety in this compound makes it a versatile substrate for a wide range of catalytic and biocatalytic transformations. This functionality opens avenues for its use as a building block in the synthesis of more complex molecules.
Catalytic Applications:
Selective Reductions: The carbon-carbon double bond of α,β-unsaturated ketones can be selectively reduced to yield saturated ketones using novel catalytic systems, such as copper-catalyzed hydroboration/protodeboronation strategies. rsc.org This provides a hydrogen-free method for selective transformations.
Asymmetric Synthesis: Chiral catalysts can be employed to achieve highly enantioselective reactions. For example, cinchona alkaloid catalysts have been used for the asymmetric peroxidation and epoxidation of α,β-unsaturated ketones, providing access to biologically interesting chiral peroxides and β-hydroxy ketones. acs.orgnih.gov Organocatalysis also offers powerful strategies for the asymmetric conjugate addition of various nucleophiles. mdpi.com
Conversion to Biofuels: Research on the closely related isomer, 5-methyl-3-heptanone, has demonstrated its conversion into C8 alkenes and alkanes via a one-step hydrodeoxygenation process over bifunctional catalysts (e.g., Pt or Cu on Al₂O₃). mdpi.comdntb.gov.ua This suggests a potential application for this compound as a precursor for fuel-range hydrocarbons. mdpi.com
Biocatalytic Applications: The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions. Future research could explore the use of enzymes for transformations of this compound.
Enzyme-Catalyzed Reactions: Enzymes dependent on cofactors like thiamine (B1217682) diphosphate (B83284) have been engineered to catalyze new chemical reactions, including conjugate addition reactions to enones. acs.org It is conceivable that enzymes could be designed or evolved to act specifically on this compound to produce valuable chiral synthons.
The exploration of these catalytic and biocatalytic pathways will be essential for integrating this compound into synthetic value chains and discovering novel, high-value applications.
Q & A
Q. What statistical approaches are recommended for analyzing spectral data reproducibility?
- Methodology : Apply principal component analysis (PCA) to IR or NMR datasets to identify outlier spectra. Use intraclass correlation coefficients (ICC) to assess inter-lab reproducibility. For meta-analyses, follow PRISMA guidelines to systematically review and pool data from studies like NIST or PAC .
05 文献检索Literature search for meta-analysis02:58
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in oxidation reactions?
- Methodology : Use explosion-proof reactors for exothermic reactions (e.g., CrO₃ oxidations). Implement inert gas purging (N₂/Ar) to prevent peroxide formation. Monitor airborne concentrations with real-time sensors and adhere to OSHA PEL limits. Reference safety data from ECHA and NIST for PPE selection (e.g., OV/AG/P99 respirators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
